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For Researchers, Scientists, and Drug Development Professionals

GSK3179106 is a potent and selective inhibitor of the Rearranged during Transfection (RET)

receptor tyrosine kinase, a key signaling protein implicated in various cellular processes and

the development of certain cancers.[1][2][3][4] Developed with a unique gut-restricted property,

GSK3179106 is under investigation as a therapeutic for Irritable Bowel Syndrome (IBS).[1] This

guide provides a comprehensive comparison of the cross-reactivity profile of GSK3179106
against other kinases, alongside a selection of other RET inhibitors, supported by available

experimental data and methodologies.

Executive Summary
GSK3179106 demonstrates a favorable kinase selectivity profile, inhibiting a small fraction of

the human kinome. At a concentration of 1 µM, it was found to inhibit only 26 out of more than

300 kinases tested.[1][4] Its high potency against RET kinase, with an IC50 of 0.4 nM in

biochemical assays and 11 nM in cellular assays, underscores its targeted mechanism of

action.[1] However, for a complete understanding of its off-target effects, a detailed list of the 26

inhibited kinases and their corresponding inhibition data is crucial, though not publicly available

in its entirety. This guide compiles the accessible data to offer a comparative overview.

Kinase Inhibition Profile of GSK3179106
The primary target of GSK3179106 is the RET kinase. In addition to its high on-target potency,

studies have identified potential off-target activity against Discoidin Domain Receptor 1 (DDR1)
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and Discoidin Domain Receptor 2 (DDR2).

Target Kinase IC50 / Kd Assay Type Reference

RET 0.4 nM (IC50) Biochemical [1]

RET 11 nM (IC50) Cellular [1]

DDR1 0.04 µM (Kd) Chemoproteomics

DDR2 0.09 µM (Kd) Chemoproteomics

Comparative Kinase Selectivity
To contextualize the selectivity of GSK3179106, this section compares its profile with other

notable RET inhibitors. It is important to note that direct comparative studies using identical

assay panels and conditions are limited. The data presented here is compiled from various

sources.

Multi-Kinase RET Inhibitors
Vandetanib and Cabozantinib are multi-kinase inhibitors with activity against RET, among other

kinases. Their broader activity profile can lead to more off-target effects.

Inhibitor Primary Targets Notable Off-Targets Reference

Vandetanib RET, VEGFR2, EGFR
Data available in

LINCS database

Cabozantinib
RET, MET, VEGFR2,

AXL
Broad off-target profile

Selective RET Inhibitors
Selpercatinib and Pralsetinib are next-generation, highly selective RET inhibitors. They are

designed to minimize off-target kinase inhibition.
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Inhibitor Primary Target Selectivity Profile Reference

Selpercatinib RET

Highly selective with

minimal off-target

activity

Pralsetinib RET Highly selective

Note: Comprehensive, publicly available kinome scan data for a direct comparison of all

inhibitors is limited. The selectivity profiles are based on published literature.

Experimental Methodologies
The determination of kinase inhibition profiles is crucial for understanding the therapeutic

window and potential side effects of a drug candidate. A common and robust method for this is

the KINOMEscan™ assay.

KINOMEscan™ Assay Principle
The KINOMEscan™ technology is a competition-based binding assay that quantitatively

measures the interaction of a test compound with a large panel of kinases.

Click to download full resolution via product page

In this assay, test compounds are incubated with DNA-tagged kinases and an immobilized

ligand that binds to the active site of the kinase. The amount of kinase that binds to the

immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will

compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid

support. This allows for the determination of binding affinity (Kd) or the percentage of inhibition

at a given concentration.

Signaling Pathway Context
GSK3179106 exerts its therapeutic effect by inhibiting the RET signaling pathway. The RET

receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and
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autophosphorylates, initiating downstream signaling cascades that are crucial for cell survival

and proliferation.

Click to download full resolution via product page

By binding to the ATP-binding pocket of the RET kinase domain, GSK3179106 prevents its

autophosphorylation and the subsequent activation of downstream pathways. In the context of

IBS, where RET signaling is thought to play a role in visceral hypersensitivity, this inhibition is

expected to normalize neuronal function.

Conclusion
GSK3179106 is a highly potent and selective RET kinase inhibitor with a promising cross-

reactivity profile. The available data indicates that it inhibits a limited number of off-target

kinases at therapeutic concentrations. However, a complete and detailed public disclosure of

its full kinome scan data would be invaluable for a more thorough assessment of its selectivity

and for predicting potential clinical side effects. As research progresses, a head-to-head

comparison of the kinome-wide selectivity of GSK3179106 with other selective RET inhibitors

under standardized conditions will provide a clearer picture of its standing in this class of

targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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